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molecular formula C12H8ClN3S B8692209 4-Chloro-2-(pyridin-3-yl)-6-methylthieno[2,3-d]pyrimidine

4-Chloro-2-(pyridin-3-yl)-6-methylthieno[2,3-d]pyrimidine

Cat. No. B8692209
M. Wt: 261.73 g/mol
InChI Key: CUURLLLXVGYGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133271

Procedure details

The replacement of the keto group by Cl under the formation of the aromatic pyrimidine ring takes place under standard conditions. A mixture of POCl3 (18 ml) with 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (6 g) is refluxed for 4 hours under the addition of N,N-dimethylaniline (1,8 m). The usual workup yields 4-chloro-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (5 g)
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].O=[C:7]1[NH:12][C:11]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[N:10][C:9]2[S:19][C:20]([CH3:22])=[CH:21][C:8]1=2.CN(C)C1C=CC=CC=1>>[Cl:3][C:7]1[C:8]2[CH:21]=[C:20]([CH3:22])[S:19][C:9]=2[N:10]=[C:11]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[N:12]=1

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
O=C1C2=C(N=C(N1)C=1C=NC=CC1)SC(=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C=1C=NC=CC1)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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